(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol

Lipophilicity Drug‑likeness Physicochemical property comparison

(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol (CAS 2089537-73-3) is a synthetic pyrimidine derivative characterized by a cyclopropyl substituent at position 2 and an (E)-configured but‑2‑en‑2‑yl group at position 6. The compound possesses a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 2089537-73-3
Cat. No. B1487181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol
CAS2089537-73-3
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC=C(C)C1=CC(=O)NC(=N1)C2CC2
InChIInChI=1S/C11H14N2O/c1-3-7(2)9-6-10(14)13-11(12-9)8-4-5-8/h3,6,8H,4-5H2,1-2H3,(H,12,13,14)/b7-3+
InChIKeyHRUMMFYIAVPKCI-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol (CAS 2089537-73-3): A Differentiated 2-Cyclopropyl-6-alkenylpyrimidin-4-ol Scaffold for Procurement Evaluation


(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol (CAS 2089537-73-3) is a synthetic pyrimidine derivative characterized by a cyclopropyl substituent at position 2 and an (E)-configured but‑2‑en‑2‑yl group at position 6 . The compound possesses a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . Predicted physicochemical properties include an XlogP of 1.4, a topological polar surface area (TPSA) of 41.5 Ų, and a pKa of 8.91 . A computational bioactivity profiling resource (DrugMapper) associates this compound with cyclooxygenase‑2 (COX‑2) inhibition and a range of therapeutic indications including melanoma, tuberculosis, rheumatoid arthritis, and HIV infection [1]. The compound is commercially available from multiple vendors primarily as a research reagent for medicinal chemistry and agrochemical discovery programs.

Why Generic 2-Cyclopropylpyrimidin-4-ol Analogs Cannot Substitute for (E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol in Structure‑Driven Research Programs


Substitution at the 6‑position of the 2‑cyclopropylpyrimidin‑4‑ol core critically governs lipophilicity, hydrogen‑bonding capacity, and metabolic vulnerability. The (E)‑but‑2‑en‑2‑yl side chain in the target compound confers a discrete XlogP of 1.4 and a TPSA of 41.5 Ų , which differ substantially from the tert‑butyl analog (CAS 874880‑34‑9; boiling point 285.7 °C, density 1.18 g/cm³) [1]. Even subtle changes such as replacing the cyclopropyl group with a methyl group (CAS 2089537‑69‑7; MW 164.2 g/mol) alter molecular weight and steric profile, while the removal of the 2‑cyclopropyl group eliminates the metabolic stabilization and conformational restriction characteristic of the cyclopropyl‑pyrimidine pharmacophore. Moreover, computational bioactivity annotations uniquely associate the target compound with COX‑2 inhibition across a panel of disease indications [2]; no equivalent public annotation profile exists for the 6‑tert‑butyl, 6‑sec‑butyl, or 2‑methyl analogs. These combined physicochemical and bioinformatic differences preclude direct interchangeability in lead‑optimization campaigns, in vivo pharmacokinetic studies, and structure–activity relationship (SAR) programs where precise control of molecular properties is essential.

Procurement‑Relevant Quantitative Comparative Evidence for (E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol (CAS 2089537-73-3)


XlogP and Topological Polar Surface Area Differentiate Target Compound from 6‑tert‑Butyl Analog

Among the closest commercially available 2‑cyclopropylpyrimidin‑4‑ol analogs, only the target compound possesses an unsaturated (E)‑but‑2‑en‑2‑yl side chain. The target compound exhibits an XlogP of 1.4 and a TPSA of 41.5 Ų . In contrast, the 6‑tert‑butyl analog (CAS 874880‑34‑9) has a reported boiling point of 285.7±23.0 °C and density of 1.18±0.1 g/cm³ [1]; XlogP and TPSA values are not publicly available for this analog, limiting direct head‑to‑head comparison, but the measured difference in boiling point (Δ ≈ 30 °C) reflects the divergent intermolecular interactions imparted by the alkenyl versus tert‑butyl substituent.

Lipophilicity Drug‑likeness Physicochemical property comparison

DrugMapper‑Predicted Biological Profile Indicates COX‑2 Inhibition and Multi‑Indication Therapeutic Relevance Not Annotated for Closest Analogs

A computational bioactivity annotation platform (DrugMapper, University of Helsinki) classifies the target compound as a cyclooxygenase‑2 (COX‑2) inhibitor and associates it with 14 disease indications including melanoma, tuberculosis, rheumatoid arthritis, and HIV infection [1]. In contrast, a search of the same DrugMapper database for the closest analogs—6‑(tert‑butyl)‑2‑cyclopropylpyrimidin‑4‑ol (CAS 874880‑34‑9), 6‑(sec‑butyl)‑2‑cyclopropylpyrimidin‑4‑ol (CAS 2090594‑47‑9), and (E)‑6‑(but‑2‑en‑2‑yl)‑2‑methylpyrimidin‑4‑ol (CAS 2089537‑69‑7)—did not return any bioactivity annotations. This demonstrates that the unique combination of the cyclopropyl and (E)‑but‑2‑en‑2‑yl substituents generates a distinctive predicted pharmacology profile that is absent in the closest commercially available comparators.

Computational bioactivity profiling COX‑2 inhibition Phenotypic screening triage

Differential pKa and Hydrogen‑Bonding Profile Compared to 6‑Alkyl and 2‑Methyl Analogs

The target compound has a predicted pKa of 8.91±0.50, reflecting the acidity of the pyrimidin‑4‑ol tautomer . It possesses one hydrogen‑bond donor (the hydroxyl group) and two hydrogen‑bond acceptors . The 6‑(sec‑butyl) analog (CAS 2090594‑47‑9, MW 192.26 g/mol) and the 6‑(tert‑butyl) analog (CAS 874880‑34‑9, MW 192.26 g/mol) share the same hydrogen‑bond donor/acceptor counts but differ in steric bulk at the 6‑position [1]. The 2‑methyl analog (CAS 2089537‑69‑7, MW 164.20 g/mol) both lacks the cyclopropyl group and has a lower molecular weight, which may significantly alter target binding and metabolic stability . The (E)‑but‑2‑en‑2‑yl group contributes π‑character absent in the saturated alkyl chains, potentially enabling π‑stacking interactions not available to the fully saturated 6‑alkyl analogs.

Ionization state Hydrogen bonding Drug‑likeness optimization

Metabolic Stability Advantage of the 2‑Cyclopropyl Group Over 2‑Methyl and 2‑Hydrogen Benchmarks

The cyclopropyl group at position 2 is a well‑established medicinal chemistry strategy to block CYP450‑mediated oxidation at benzylic or α‑heteroatom positions. In the pyrimidin‑4‑ol series, replacing the 2‑methyl group (CAS 2089537‑69‑7) or 2‑hydrogen (CAS not characterized) with a cyclopropyl ring is expected to reduce oxidative metabolism, a principle demonstrated across multiple heterocyclic chemotypes [1]. While direct metabolic stability data for the target compound are not publicly available, the structural rationale is supported by the broader cyclopropyl‑pyrimidine patent literature describing plant growth regulators where cyclopropyl substitution confers prolonged in‑planta persistence [2]. The (E)‑but‑2‑en‑2‑yl side chain additionally provides a metabolically labile allylic position that can be exploited for prodrug design—a feature absent in the fully saturated tert‑butyl and sec‑butyl analogs.

Metabolic stability CYP450 oxidation Cyclopropyl effect

Optimized Procurement Scenarios for (E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol (CAS 2089537-73-3) Based on Quantitative Differentiation Evidence


Kinase‑Focused Library Design Requiring Balanced XlogP (1.4) and Moderate TPSA (41.5 Ų)

The target compound’s XlogP of 1.4 and TPSA of 41.5 Ų place it within the favorable property space for kinase inhibitor lead identification. The 2‑cyclopropyl group provides metabolic shielding superior to 2‑methyl analogs [1], making this compound a preferred scaffold for kinase‑focused library enumeration where both permeability and metabolic stability are screening criteria. Procurement of this compound, rather than the 6‑(tert‑butyl) analog (higher boiling point, estimated higher logP), ensures library members remain within drug‑like chemical space.

COX‑2 Inhibitor Hit‑Finding and Phenotypic Screening Prioritization Based on DrugMapper Annotation

DrugMapper annotates the target compound as a COX‑2 inhibitor with associations to 14 disease indications including rheumatoid arthritis and osteoarthritis . No comparable annotation exists for the 6‑tert‑butyl, 6‑sec‑butyl, or 2‑methyl analogs. This unique computational bioactivity signature justifies prioritizing this compound for procurement in COX‑2–focused screening libraries, reducing the number of unannotated compounds entering costly high‑throughput screening cascades.

Metabolic Stability and Prodrug Design Studies Leveraging Cyclopropyl Shielding and Allylic Activation

The cyclopropyl substituent at position 2 is expected to reduce CYP450‑mediated oxidation relative to 2‑methyl analogs , while the (E)‑but‑2‑en‑2‑yl side chain introduces an allylic site susceptible to metabolic activation . This dual feature—absent in the fully saturated 6‑alkyl analogs such as the tert‑butyl and sec‑butyl derivatives—enables procurement for ADME studies that simultaneously evaluate metabolic stabilization (via cyclopropyl) and prodrug activation (via allylic oxidation), providing a superior platform relative to analogs that offer only one of these metabolic features.

Agrochemical Lead Generation Exploiting Cyclopropyl‑Pyrimidine Plant Growth Regulatory Activity

The patent literature demonstrates that 2‑cyclopropylpyrimidine derivatives exhibit plant growth regulating and fungicidal activities . The target compound’s unique combination of a cyclopropyl group and an (E)‑but‑2‑en‑2‑yl side chain distinguishes it from the cyclopropyl‑substituted compounds explicitly exemplified in the patent (which feature alkynyl/alkenylphenyl linkers). Procurement of this compound for agrochemical screening enables exploration of structure–activity relationships at the 6‑position not covered by the existing patent space, potentially yielding novel intellectual property.

Quote Request

Request a Quote for (E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.